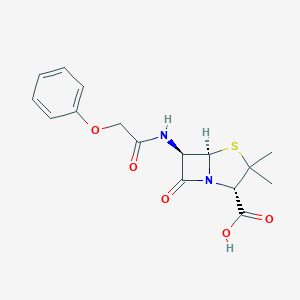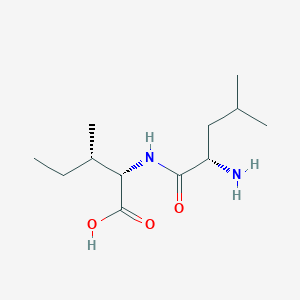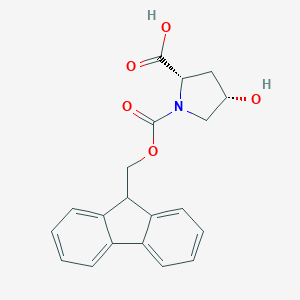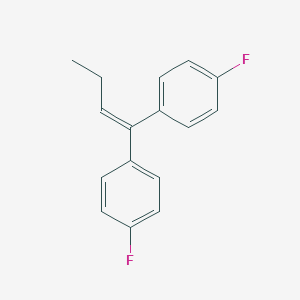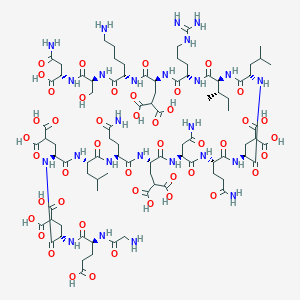![molecular formula C9H11NO B151378 Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) CAS No. 126230-93-1](/img/structure/B151378.png)
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, leading to the formation of the desired furo[3,4-c]pyridine structure . This process includes a double reduction and double heterocyclization, resulting in the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
2,3-Dihydrofuro[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
3,4-Dimethylpyridine: A simpler pyridine derivative with distinct chemical properties and applications.
Uniqueness: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is unique due to its fused furan and pyridine ring system, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
126230-93-1 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3,3-dimethyl-1H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-5-10-4-3-7(8)6-11-9/h3-5H,6H2,1-2H3 |
Clé InChI |
ZAORGRCJVDRJMS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
SMILES canonique |
CC1(C2=C(CO1)C=CN=C2)C |
Synonymes |
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


